![molecular formula C11H17NOS B5216588 [1-(3-thienylmethyl)-2-piperidinyl]methanol](/img/structure/B5216588.png)
[1-(3-thienylmethyl)-2-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-thienylmethyl)-2-piperidinyl]methanol, commonly known as TPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPM belongs to the class of piperidine compounds and is a potent inhibitor of dopamine reuptake.
Mécanisme D'action
TPM acts as a potent inhibitor of dopamine reuptake by binding to the dopamine transporter (DAT) and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which in turn enhances dopaminergic neurotransmission.
Biochemical and Physiological Effects:
TPM has been found to have several biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the nucleus accumbens and striatum, which are regions of the brain associated with reward and motivation. Additionally, TPM has been found to increase the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
TPM has several advantages for lab experiments. It is a potent and selective inhibitor of dopamine reuptake, which makes it a useful tool for studying dopaminergic neurotransmission. Additionally, TPM has a high affinity for DAT, which allows for the study of DAT function in vitro and in vivo. However, TPM has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of TPM. One potential area of research is the development of new analogs of TPM with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to explore the potential therapeutic applications of TPM in other neurological and psychiatric disorders. Finally, the use of TPM in combination with other drugs may provide a new avenue for the treatment of drug addiction and other disorders.
Méthodes De Synthèse
The synthesis method of TPM involves the reaction of 3-thiophenemethanol with piperidine and paraformaldehyde in the presence of a catalytic amount of hydrochloric acid. The resulting product is a white crystalline solid with a melting point of 125-127°C.
Applications De Recherche Scientifique
TPM has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be a potent inhibitor of dopamine reuptake and has shown promising results in the treatment of cocaine addiction, depression, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
[1-(thiophen-3-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-8-11-3-1-2-5-12(11)7-10-4-6-14-9-10/h4,6,9,11,13H,1-3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPMZRYXOPFBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
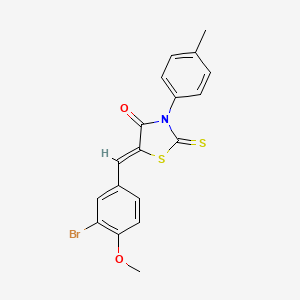
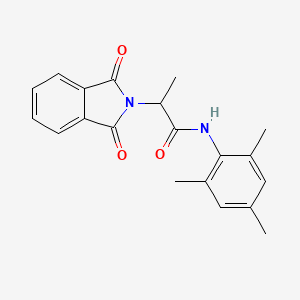
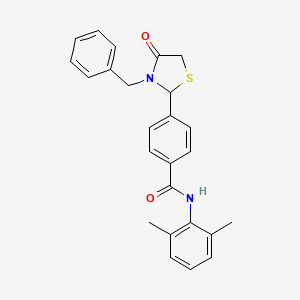

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)
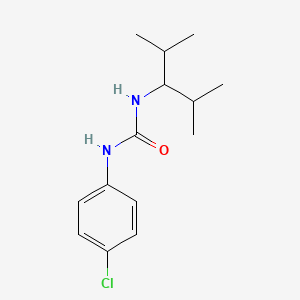
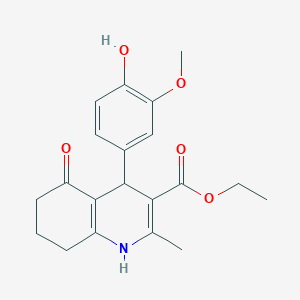
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5216602.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)